molecular formula C27H44N7NaO20P3S B026773 DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt CAS No. 103476-21-7

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Cat. No.: B026773
CAS No.: 103476-21-7
M. Wt: 934.7 g/mol
InChI Key: KMNHIBBYYDCBIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction typically occurs in the presence of a suitable buffer and at a controlled temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress 3-hydroxy-3-methylglutaryl coenzyme A synthase. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

Cholesterol-Lowering Agents
HMG-CoA is primarily known for its role as a substrate in the synthesis of cholesterol. It serves as a key target for statin drugs, which inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. Statins are widely used to lower cholesterol levels and reduce cardiovascular disease risk.

Case Study: Statin Efficacy
A study demonstrated that simvastatin, an HMG-CoA reductase inhibitor, significantly reduced the incidence of strokes and infarct volume after cerebral ischemia in animal models. Neuronal cultures treated with simvastatin showed preserved NMDAR-1 immunoreactivity and reduced lactate dehydrogenase (LDH) release, indicating neuroprotective effects against NMDA-induced neuronal death .

Metabolic Research

mTORC1 Regulation
HMG-CoA has been utilized to study the regulation of the mechanistic target of rapamycin complex 1 (mTORC1), a critical pathway in cellular growth and metabolism. Research indicates that HMG-CoA influences mTORC1 activity, linking lipid metabolism to cell growth regulation .

Table 1: Summary of HMG-CoA Applications in Metabolic Research

ApplicationDescriptionKey Findings
Cholesterol SynthesisSubstrate for HMG-CoA reductaseInhibition leads to reduced cholesterol levels
mTORC1 Pathway StudiesInvestigates lipid metabolism's impact on cell growthHMG-CoA modulates mTORC1 activity
Neuroprotection StudiesEvaluates effects on neuronal survivalStatins protect against NMDA-induced death

Biochemical Studies

Enzyme Kinetics
HMG-CoA is extensively used to study enzyme kinetics and specificity. It serves as a substrate for various enzymes involved in metabolic pathways, allowing researchers to analyze reaction rates and mechanisms.

Table 2: Enzymatic Activity Studies Using HMG-CoA

EnzymeReaction TypeFindings
HMG-CoA ReductaseCompetitive inhibition studiesStatins effectively inhibit activity
Acetoacetyl-CoA ThiolaseSubstrate specificity analysisIdentified kinetic parameters

Clinical Research

Therapeutic Investigations
Clinical studies have highlighted the therapeutic potential of HMG-CoA derivatives in treating metabolic disorders. Research continues to explore its role in diabetes management and obesity treatment.

Case Study: Metabolic Disorders
In clinical trials, patients treated with statins showed improved insulin sensitivity and lipid profiles, suggesting that HMG-CoA modulation may benefit individuals with metabolic syndrome .

Comparison with Similar Compounds

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is unique due to its role as a key intermediate in cholesterol biosynthesis. Similar compounds include:

This compound stands out due to its regulatory role in cholesterol biosynthesis and its significance as a target for statin drugs .

Biological Activity

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt (HMG-CoA sodium salt) is a crucial compound in the metabolic pathways of cholesterol synthesis and lipid metabolism. Its primary role is as a substrate for HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This article explores its biological activity, including its role as an HMG-CoA reductase inhibitor, implications in various diseases, and relevant case studies.

HMG-CoA sodium salt functions primarily through its interaction with HMG-CoA reductase, leading to the inhibition of cholesterol synthesis. This inhibition has significant implications for cardiovascular health and other metabolic conditions. The competitive inhibition of this enzyme results in decreased levels of mevalonate and subsequent cholesterol production, which is beneficial in managing hyperlipidemia and reducing the risk of atherosclerosis.

Biological Activity Overview

The biological activity of HMG-CoA sodium salt can be summarized through its effects on various physiological processes:

  • Cholesterol Synthesis Inhibition : HMG-CoA sodium salt effectively reduces cholesterol levels by inhibiting HMG-CoA reductase activity. Studies have shown that it can lower serum cholesterol levels significantly in both animal models and human subjects .
  • Cardioprotective Effects : Beyond cholesterol reduction, HMG-CoA sodium salt exhibits cardioprotective properties. It has been shown to improve endothelial function and reduce inflammation within vascular tissues .
  • Apoptosis Induction : Research indicates that HMG-CoA reductase inhibitors can induce apoptosis in certain cancer cell lines, such as lymphoma cells, through mechanisms involving increased reactive oxygen species (ROS) generation and modulation of signaling pathways like p38 MAPK .

Case Studies and Research Findings

Several studies illustrate the biological activity and therapeutic potential of HMG-CoA sodium salt:

  • Cholesterol-Lowering Efficacy :
    • A clinical trial demonstrated that patients treated with pravastatin (a derivative of HMG-CoA) showed a significant reduction in LDL cholesterol levels compared to placebo groups. The study highlighted a reduction in cardiovascular events among those treated with statins .
  • Cancer Therapy :
    • In vitro studies have shown that HMG-CoA reductase inhibitors can induce apoptosis in lymphoma cells by increasing intracellular ROS levels. This suggests a potential application for these compounds in cancer therapy, particularly for lymphomas resistant to conventional treatments .
  • Impact on Metabolic Disorders :
    • Research has indicated that chronic use of statins may reduce the risk of developing metabolic disorders such as type 2 diabetes by improving insulin sensitivity and reducing systemic inflammation .

Data Table: Biological Effects of HMG-CoA Sodium Salt

Biological EffectMechanismReference
Cholesterol Synthesis InhibitionCompetitive inhibition of HMG-CoA reductase
Cardiovascular ProtectionImproved endothelial function
Induction of ApoptosisIncreased ROS generation
Metabolic RegulationEnhanced insulin sensitivity

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt (HMG-CoA) in experimental preparations?

  • Methodological Answer: Identity confirmation typically involves analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (retention time comparison) and mass spectrometry (MS) for molecular weight validation . Purity assessment (>90% by HPLC) is critical, as contaminants like degradation products (e.g., free CoA or oxidized forms) may interfere with enzyme assays . Nuclear magnetic resonance (NMR) can further confirm structural integrity, particularly for distinguishing between D- and L-isomers .

Q. What are the recommended storage conditions to maintain HMG-CoA stability in laboratory settings?

  • Methodological Answer: HMG-CoA is hygroscopic and sensitive to oxidation. Store lyophilized powder at –20°C in airtight, light-protected containers . For aqueous solutions, prepare aliquots in neutral pH buffers (e.g., 50 mM Tris-HCl, pH 7.4) and avoid repeated freeze-thaw cycles. Stability tests via HPLC should be conducted periodically to detect hydrolysis or oxidation .

Q. How is HMG-CoA utilized in assays measuring HMG-CoA reductase activity?

  • Methodological Answer: In HMG-CoA reductase assays , the substrate (HMG-CoA) is incubated with microsomal fractions, NADPH, and a detection system (e.g., DTNB for CoA-SH release). Activity is quantified by monitoring NADPH oxidation at 340 nm or via radiometric methods using [14C]-HMG-CoA . Control experiments should include heat-inactivated enzyme blanks and mevinolin (lovastatin) as a competitive inhibitor .

Advanced Research Questions

Q. How can researchers address diurnal variations in HMG-CoA reductase activity during experimental design?

  • Methodological Answer: HMG-CoA reductase exhibits 6- to 10-fold circadian fluctuations in hepatic microsomes, peaking during dark phases in nocturnal rodents . To standardize measurements:

  • Sacrifice animals at consistent circadian timepoints (e.g., 1 a.m. for peak activity).
  • Use synchronized lighting schedules (12-hour light/dark cycles).
  • Include internal controls (e.g., cholesterol 7α-hydroxylase) to normalize data . Statistical analysis (ANOVA with Tukey-Kramer post hoc tests) is recommended to account for variability .

Q. What experimental strategies reconcile discrepancies in reported HMG-CoA reductase activity across studies?

  • Methodological Answer: Discrepancies may arise from differences in:

  • Sample preparation : Detergent treatment (e.g., deoxycholate) to solubilize membrane-bound enzymes.
  • Assay conditions : Optimal pH (6.8–7.4) and temperature (37°C) .
  • Substrate purity : Degraded HMG-CoA reduces apparent activity; verify via HPLC .
  • Species/tissue specificity : Activity varies between liver, kidney, and cultured cells. Cross-validate using immunoblotting or qPCR for enzyme expression levels .

Q. How can isotopic labeling (e.g., deuterated HMG-CoA) enhance metabolic flux studies?

  • Methodological Answer: Deuterated HMG-CoA-d3 (≥99% isotopic purity) serves as an internal standard for LC-MS/MS quantification in metabolic tracing experiments . Applications include:

  • Tracking cholesterol synthesis rates in hepatocytes.
  • Measuring flux through the mevalonate pathway under drug inhibition (e.g., statins).
  • Correcting for matrix effects in complex biological samples .

Q. Methodological Best Practices

Q. What controls are essential for HMG-CoA-related enzyme assays to ensure reproducibility?

  • Methodological Answer:

  • Negative controls : Omit substrate (HMG-CoA) or use heat-denatured enzyme.
  • Inhibitor controls : Include competitive inhibitors (e.g., compactin) to confirm specificity.
  • Matrix controls : Test for interference from cofactors (e.g., NADPH, Mg²⁺).
  • Calibration curves : Use pure HMG-CoA standards to validate linear detection ranges .

Q. How can researchers optimize HMG-CoA solubility and stability in cell culture studies?

  • Methodological Answer:

  • Dissolve HMG-CoA in HEPES-buffered saline (pH 7.0–7.5) to prevent hydrolysis.
  • Use fresh solutions and avoid prolonged exposure to room temperature.
  • For cell permeability issues, employ prodrug forms (e.g., mevalonolactone) or membrane-permeable analogs .

Q. Data Interpretation

Q. How should conflicting data on microsomal cholesterol levels during HMG-CoA reductase assays be analyzed?

  • Methodological Answer: Microsomal cholesterol (92.3% free, 7.7% esterified) inversely correlates with reductase activity . If cholesterol levels contradict enzyme activity:

  • Check for substrate depletion (HMG-CoA <10 µM).
  • Assess feedback inhibition by oxysterols or cholesterol esters.
  • Use LC-MS to quantify free vs. esterified cholesterol pools .

Properties

InChI

InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNHIBBYYDCBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N7NaO20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585178
Record name DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

934.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103476-21-7
Record name DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

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